N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 406.442 g/mol. This compound is classified as a benzo[d][1,3]dioxole derivative, which is known for its applications in medicinal chemistry and drug development due to its bioactive properties. The purity of commercially available samples typically reaches around 95%.
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves several key steps:
Technical details regarding specific reagents, solvents, and conditions (temperature, time) are crucial for optimizing yield and purity but are not specified in the available literature.
The molecular structure of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be represented using various structural notations:
InChI=1S/C22H22N4O4/c1-13(2)30-21-11-20(23-14(3)24-21)25-16-5-7-17(8-6-16)26-22(27)15-4-9-18-19(10-15)29-12-28-18/h4-11,13H,12H2,1-3H3,(H,26,27)(H,23,24,25)
VGMBQDPSFGIBOC-UHFFFAOYSA-N
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
The structure features multiple functional groups including an amine and a carboxamide, which contribute to its chemical reactivity and biological activity.
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions typical for compounds with amine and carboxamide functionalities:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
While specific data on the mechanism of action for N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is limited in public literature, compounds of this class often interact with biological targets such as enzymes or receptors involved in signaling pathways.
The hypothesized mechanism may involve:
Further studies would be required to elucidate its precise biological interactions.
The physical properties of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 406.442 g/mol |
| Appearance | Typically solid |
| Purity | ~95% |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents (exact solubility varies based on solvent used) |
| Stability | Stable under standard laboratory conditions; specific stability data not available |
These properties are critical for determining suitable applications in research and industry.
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide finds potential applications in several scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: